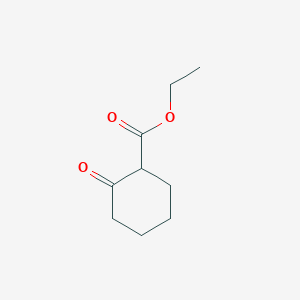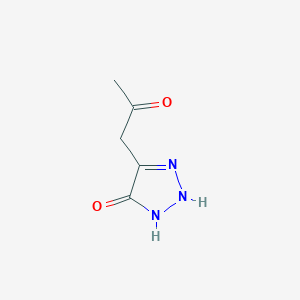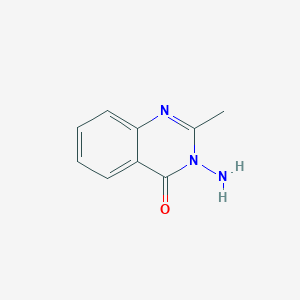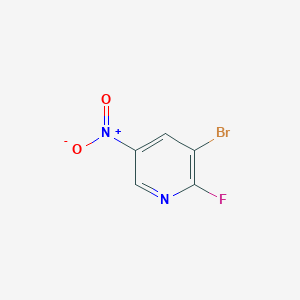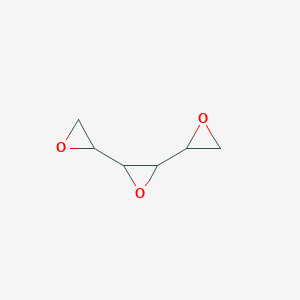
2,3-Bis(oxiran-2-yl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(oxiran-2-yl)oxirane, commonly known as BOE, is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. BOE is a cyclic ether that contains two oxirane rings, making it a highly reactive compound.
Scientific Research Applications
BOE has been used in various scientific research applications due to its unique properties. It is commonly used as a crosslinking agent in the production of epoxy resins, which have applications in coatings, adhesives, and composites. BOE has also been used as a curing agent in the production of polyurethane foams. In addition, BOE has been studied for its potential applications in the production of biodegradable polymers, as it can be easily hydrolyzed to form non-toxic products.
Mechanism Of Action
BOE is a highly reactive compound that can undergo ring-opening reactions with various nucleophiles such as water, alcohols, and amines. The reaction results in the formation of a variety of products, depending on the reaction conditions and the nature of the nucleophile. BOE has also been shown to undergo rearrangement reactions, resulting in the formation of new cyclic ethers.
Biochemical And Physiological Effects
BOE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen. BOE has been studied for its potential applications in drug delivery, as it can be easily functionalized with various molecules such as peptides and antibodies.
Advantages And Limitations For Lab Experiments
BOE has several advantages for lab experiments, including its high reactivity and easy synthesis. However, it is also a highly reactive compound that requires careful handling and storage. BOE can also be difficult to purify, as it forms a mixture of cyclic ethers during synthesis.
Future Directions
There are several future directions for the study of BOE. One potential application is in the production of biodegradable polymers, as BOE can be easily hydrolyzed to form non-toxic products. BOE can also be functionalized with various molecules for use in drug delivery and other biomedical applications. Further studies are needed to fully understand the biochemical and physiological effects of BOE, as well as its potential applications in various fields.
Synthesis Methods
BOE can be synthesized through the reaction of epichlorohydrin with sodium hydroxide in the presence of a catalyst such as tetraethylammonium bromide. The reaction results in the formation of a mixture of BOE and other cyclic ethers, which can be separated through distillation or chromatography. The purity of BOE can be improved through further purification steps such as recrystallization or fractional distillation.
properties
CAS RN |
128899-63-8 |
|---|---|
Product Name |
2,3-Bis(oxiran-2-yl)oxirane |
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2,3-bis(oxiran-2-yl)oxirane |
InChI |
InChI=1S/C6H8O3/c1-3(7-1)5-6(9-5)4-2-8-4/h3-6H,1-2H2 |
InChI Key |
SWWAUWUETSWVQL-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2C(O2)C3CO3 |
Canonical SMILES |
C1C(O1)C2C(O2)C3CO3 |
synonyms |
Altritol, 1,2:3,4:5,6-trianhydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



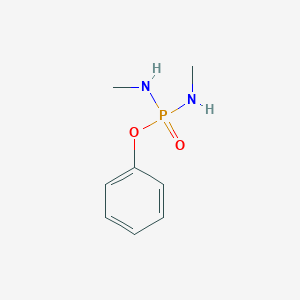
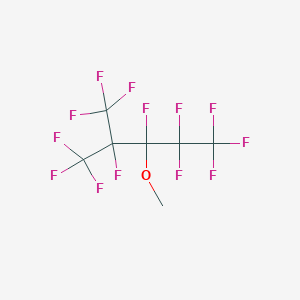
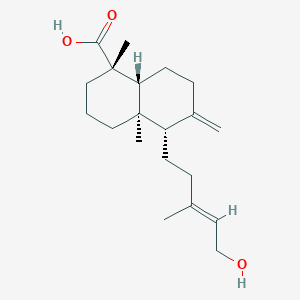
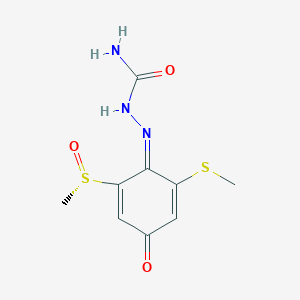
![3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B158133.png)
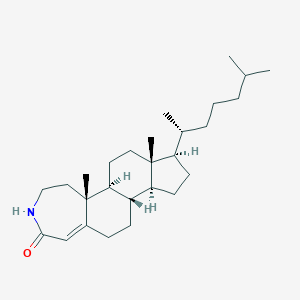
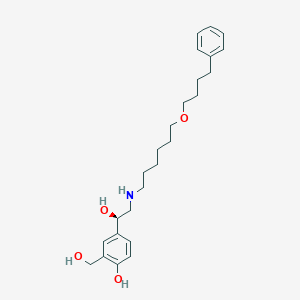
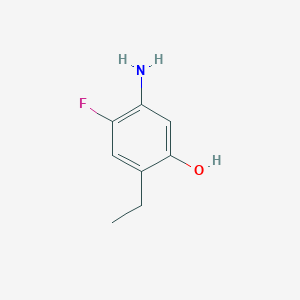
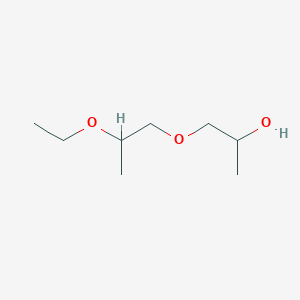
![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)
